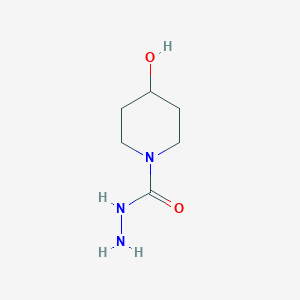

4-Hydroxypiperidine-1-carbohydrazide

Description

Contextualizing the Chemical Class of Hydrazides and Piperidine (B6355638) Derivatives

4-Hydroxypiperidine-1-carbohydrazide is a bifunctional molecule that incorporates two key pharmacophores: a piperidine ring and a hydrazide group. The piperidine moiety, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids. nih.goveurjchem.comnih.gov Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. nih.gov The piperidine ring can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. researchgate.net

Concurrently, the hydrazide functional group (-CONHNH2) is a versatile reactive handle in organic synthesis. nih.gov Hydrazides are crucial intermediates in the preparation of a wide range of heterocyclic compounds and are themselves present in several clinically used drugs. researchgate.netnih.gov The nucleophilic nature of the terminal nitrogen atom and the ability of the hydrazide moiety to engage in cyclization reactions make it a powerful tool for constructing diverse molecular architectures. researchgate.netsemanticscholar.org The combination of the piperidinol and carbohydrazide (B1668358) functionalities in a single molecule, therefore, presents a synthetically attractive platform for the development of new chemical entities.

Strategic Significance of this compound as a Synthetic Building Block

The strategic importance of this compound lies in its inherent reactivity and the stereochemical possibilities it presents. The hydroxyl group on the piperidine ring can be a site for further functionalization, such as etherification or esterification, or it can be oxidized to the corresponding ketone, 4-oxopiperidine-1-carbohydrazide. This ketone derivative is particularly useful for creating Schiff bases and other condensation products.

The carbohydrazide moiety is the primary reactive center for building more complex heterocyclic systems. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. nih.goveurjchem.com These hydrazones can then serve as precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are known to possess a broad spectrum of biological activities. nih.govresearchgate.netsemanticscholar.org

Overview of Research Trajectories Involving this compound

Research involving this compound and its close analogs has primarily focused on its utility in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. A significant research trajectory involves the use of the corresponding ketone, 4-oxopiperidine-1-carbohydrazide, as a precursor for the synthesis of Schiff base ligands and their metal complexes.

A notable study in this area involved the synthesis of a new heterocyclic hydrazone Schiff base ligand, N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide (H2L). eurjchem.com This was achieved through the condensation reaction of 4-oxopiperidine-1-carbohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde. The resulting ligand was then used to form a series of metal complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.com The characterization of these complexes using various spectroscopic and analytical techniques revealed their coordination chemistry and potential for biological applications. eurjchem.com Specifically, the synthesized metal complexes exhibited promising antimicrobial activity when compared to the parent ligand. eurjchem.com

This line of research highlights the potential of 4-oxopiperidine-1-carbohydrazide as a scaffold for developing novel metal-based therapeutic agents. The ability of the hydrazone ligand to chelate various metal ions allows for the fine-tuning of the electronic and steric properties of the resulting complexes, which can in turn influence their biological activity.

The table below summarizes the synthesized metal complexes and their proposed geometries based on spectral and magnetic data. eurjchem.com

| Metal Complex | Proposed Geometry |

| [Cr(L)(Cl)(H2O)2] | Octahedral |

| [Mn(HL)(Cl)(H2O)2] | Octahedral |

| [Fe(L)(Cl)(H2O)2] | Octahedral |

| [Co(HL)(Cl)(H2O)2] | Octahedral |

| [Ni(HL)(Cl)(H2O)2] | Octahedral |

| [Cu(HL)(Cl)(H2O)2] | Octahedral |

| [Zn(L)(H2O)] | Tetrahedral |

Table generated based on data from Dongare, G. M., et al. (2022). eurjchem.com

Further research trajectories could explore the use of this compound in the synthesis of purely organic heterocyclic compounds. The condensation of the carbohydrazide with various diketones or other bifunctional reagents could lead to the formation of novel pyrazole, pyridazine, or other heterocyclic systems appended to the 4-hydroxypiperidine (B117109) scaffold. These new chemical entities could then be screened for a wide range of biological activities, given the established pharmacological importance of both the piperidine and the resulting heterocyclic rings.

Properties

CAS No. |

1094769-69-3 |

|---|---|

Molecular Formula |

C6H13N3O2 |

Molecular Weight |

159.19 g/mol |

IUPAC Name |

4-hydroxypiperidine-1-carbohydrazide |

InChI |

InChI=1S/C6H13N3O2/c7-8-6(11)9-3-1-5(10)2-4-9/h5,10H,1-4,7H2,(H,8,11) |

InChI Key |

KETXTFVQMMRVAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 4 Hydroxypiperidine 1 Carbohydrazide

Retrosynthetic Analysis and Key Precursors to 4-Hydroxypiperidine-1-carbohydrazide

A retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the N1-C(O) bond of the piperidine (B6355638) ring. This bond formation is a crucial step, suggesting a precursor molecule of 4-hydroxypiperidine (B117109) and a suitable carbonylating agent that can introduce the carbohydrazide (B1668358) moiety.

The key precursors identified through this analysis are:

4-Hydroxypiperidine: This is the foundational scaffold containing the desired piperidine ring and the hydroxyl group. It can be synthesized from various starting materials, including 4-piperidone.

N-Boc-4-hydroxypiperidine: This is a protected form of 4-hydroxypiperidine, where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. The synthesis of N-Boc-4-hydroxypiperidine often starts from 4-piperidone hydrochloride hydrate (B1144303). google.com The ketone functionality is reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride (B1222165), followed by the introduction of the Boc protecting group.

A source for the carbohydrazide moiety: This can be a variety of reagents, such as phosgene (B1210022) equivalents followed by reaction with hydrazine (B178648), or a direct reaction with a carbazate derivative.

The general synthetic strategy involves the synthesis of the 4-hydroxypiperidine core, followed by the introduction of the carbohydrazide group at the N1 position. The use of a protecting group on the piperidine nitrogen is often essential to control the reactivity and achieve the desired product selectively.

Established Synthetic Pathways Towards this compound

The synthesis of this compound can be achieved through several established pathways, which can be broadly categorized into conventional multistep routes and methods focusing on the interconversion of functional groups to form the hydrazide moiety.

Conventional Multistep Synthesis Routes

A common and reliable method for the synthesis of this compound involves a multistep sequence starting from readily available precursors. A typical route is outlined below:

Protection of 4-Hydroxypiperidine: The synthesis often commences with the protection of the nitrogen atom of 4-hydroxypiperidine to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group. The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base yields N-Boc-4-hydroxypiperidine.

Activation and Reaction with Hydrazine: The protected N-Boc-4-hydroxypiperidine can then be activated at the nitrogen atom for the introduction of the carbohydrazide group. One approach involves the reaction with a phosgene equivalent, such as triphosgene, to form an intermediate N-carbonyl chloride. This reactive intermediate is then treated with hydrazine hydrate to yield the protected this compound.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to afford the target compound, this compound.

An alternative approach involves the direct reaction of 4-hydroxypiperidine with a suitable carbazate, such as tert-butyl carbazate, in the presence of a coupling agent. This is then followed by deprotection of the resulting Boc-protected carbohydrazide.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Boc-4-hydroxypiperidine |

| 2 | N-Boc-4-hydroxypiperidine | 1. Triphosgene, Base 2. Hydrazine hydrate | N-Boc-4-Hydroxypiperidine-1-carbohydrazide |

| 3 | N-Boc-4-Hydroxypiperidine-1-carbohydrazide | Acid (e.g., Trifluoroacetic acid or HCl) | This compound |

Functional Group Interconversions Leading to the Hydrazide Moiety

The formation of the hydrazide moiety is a key transformation in the synthesis of this compound. This can be achieved through several functional group interconversions.

One common method is the reaction of a carbamate (B1207046) with hydrazine . For instance, an N-alkoxycarbonyl derivative of 4-hydroxypiperidine can be reacted with hydrazine hydrate. The alkoxy group acts as a leaving group, and the nucleophilic attack of hydrazine results in the formation of the carbohydrazide.

Another approach is the reaction of an N-acyl derivative with hydrazine . If an N-formyl or N-acetyl derivative of 4-hydroxypiperidine is available, it can be converted to the corresponding carbohydrazide by treatment with hydrazine. However, this method might require harsher conditions compared to the carbamate route.

The use of activated carbonyl compounds is also a viable strategy. For example, reacting 4-hydroxypiperidine with a reagent like carbonyldiimidazole (CDI) can form an activated N-acylimidazole intermediate. This intermediate can then readily react with hydrazine to give the desired product.

| Starting Material Functional Group | Reagent | Resulting Functional Group |

| N-Alkoxycarbonyl (Carbamate) | Hydrazine hydrate | N-Carbohydrazide |

| N-Acyl (Amide) | Hydrazine hydrate | N-Carbohydrazide |

| Secondary Amine | 1. Carbonyldiimidazole 2. Hydrazine hydrate | N-Carbohydrazide |

Advanced Synthetic Approaches to this compound

In recent years, there has been a growing interest in developing more efficient, selective, and environmentally friendly synthetic methods. These advanced approaches are also applicable to the synthesis of this compound and its derivatives.

Catalytic Synthesis Strategies

Catalytic methods offer significant advantages in terms of efficiency and selectivity. For the synthesis of this compound, catalytic approaches could be employed in several key steps.

Catalytic C-H Amination: A promising strategy for the direct functionalization of the piperidine ring is catalytic C-H amination. While challenging, recent advances have shown the potential for direct introduction of nitrogen-containing functional groups at the C-H bonds of piperidines. This could potentially offer a more direct route to N-functionalized piperidines, which could then be converted to the carbohydrazide.

Catalytic Carbonylation: The introduction of the carbonyl group can be achieved using catalytic carbonylation reactions. For example, the reaction of 4-hydroxypiperidine with carbon monoxide and hydrazine in the presence of a suitable transition metal catalyst could, in principle, lead directly to the formation of this compound.

| Catalytic Approach | Description | Potential Application in Synthesis |

| Catalytic C-H Amination | Direct functionalization of C-H bonds with nitrogen-containing groups. | A more direct route to N-substituted piperidine precursors. |

| Catalytic Carbonylation | Introduction of a carbonyl group using carbon monoxide and a catalyst. | A potential one-step synthesis of the carbohydrazide from 4-hydroxypiperidine and hydrazine. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. These principles can be incorporated into the synthesis of this compound in several ways.

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids. The synthesis of piperidine derivatives in aqueous media has been reported, which can significantly reduce the use of volatile organic compounds. researchgate.net

Catalyst-Free and Solvent-Free Reactions: Whenever possible, performing reactions without the use of catalysts and solvents is highly desirable. For instance, some condensation reactions can be carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. acgpubs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This can be achieved by choosing reactions that are highly efficient and minimize the formation of byproducts.

Use of Renewable Feedstocks: While not directly applicable to the core structure of 4-hydroxypiperidine in most current syntheses, future research may explore the use of bio-based starting materials for the synthesis of the piperidine ring. For example, the synthesis of piperidines from furfural, a biomass-derived platform chemical, has been demonstrated.

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Utilizing water or ethanol as reaction media. |

| Catalyst-Free and Solvent-Free Conditions | Employing microwave-assisted synthesis without solvents. |

| Atom Economy | Designing high-yield reactions with minimal byproduct formation. |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the piperidine core. |

Solvent-Free and Environmentally Benign Methodologies

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including piperidine derivatives and their precursors. These methods aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing environmental impact and improving safety.

One prominent approach is the use of microwave irradiation, often in conjunction with solvent-free conditions or benign solvents like water. For the synthesis of hydrazide derivatives, which is the final step in producing this compound from a suitable piperidine ester, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. chemmethod.comchemmethod.com For instance, the reaction of an ester with hydrazine hydrate can be completed in minutes under microwave irradiation, compared to several hours of refluxing in an organic solvent like ethanol. chemmethod.com This rapid, eco-friendly method avoids the use of large quantities of volatile organic compounds. chemmethod.comchemmethod.com

Key Features of Environmentally Benign Synthesis:

Use of Water as a Solvent: Replacing traditional organic solvents with water where possible. chemmethod.comchemmethod.com

Microwave Irradiation: Employing microwave energy to accelerate reaction rates and reduce the need for high temperatures and long reaction times. chemmethod.comchemmethod.com

Solvent-Free Reactions: Conducting reactions by directly mixing the reactants, often with a solid catalyst or under high heat, eliminating the need for any solvent. youtube.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to design synthetic routes where this value is as close to 100% as possible, minimizing the generation of byproducts and waste. chemrxiv.org

Addition and cycloaddition reactions are inherently high in atom economy because they combine all atoms from the reactants into a single product. In the context of synthesizing substituted piperidines, radical (4+2) cycloaddition reactions have been developed that feature high atom economy alongside broad substrate scope and metal-free conditions. nih.gov

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Typical Atom Economy | Relevance to Piperidine Synthesis |

|---|---|---|---|

| Addition/Cycloaddition | A + B → C | ~100% | Formation of the piperidine ring via cycloaddition offers high atom economy. nih.gov |

| Catalytic Hydrogenation | Substrate + H₂ → Product | ~100% | A common, atom-economical method for converting pyridines to piperidines. organic-chemistry.org |

| Substitution | A-B + C → A-C + B | Variable, <100% | Often used for functionalization, but generates byproducts. |

| Elimination | A-B → A + B | <100% | Generates at least one byproduct, lowering atom economy. |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, utilizing microreactors and continuous processing, presents a safer, more efficient, and scalable alternative to traditional batch synthesis for piperidine derivatives. organic-chemistry.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. organic-chemistry.org

For the synthesis of the piperidine ring, a key structural component of this compound, continuous liquid-phase hydrogenation of pyridine in a microreactor has been successfully demonstrated. patsnap.com This method achieves nearly 100% conversion and selectivity under optimized conditions, with significantly reduced reaction times compared to batch processes. patsnap.com For example, a residence time of just 100 seconds can be sufficient for complete conversion. patsnap.com

Pharmaceutical ingredient manufacturers have adopted patented continuous flow systems for producing piperidine-based compounds, reporting reductions in reaction times of up to 60%. pmarketresearch.com The enhanced safety profile, particularly for highly exothermic or high-pressure reactions like hydrogenation, makes flow chemistry an attractive platform for industrial-scale production. organic-chemistry.org

Table 2: Comparison of Batch vs. Continuous Flow Hydrogenation of Pyridine

| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Reaction Time | Hours (e.g., 14 hours) | Seconds to Minutes (e.g., 100 seconds) patsnap.com |

| Heat & Mass Transfer | Limited, potential for hotspots | Excellent, highly efficient |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes organic-chemistry.org |

| Scalability | Difficult, requires larger vessels | Easier, by running the system for longer ("scaling out") |

| Yield/Selectivity | Variable | Often higher and more consistent (near 100%) patsnap.com |

Solid-Phase Synthesis Techniques Applied to this compound Scaffolds

Solid-phase synthesis is a powerful technique primarily used in combinatorial chemistry for the rapid generation of large libraries of related compounds. While specific examples detailing the solid-phase synthesis of this compound are not prevalent, the methodology is well-suited for creating derivatives of this scaffold.

In a typical solid-phase approach, a piperidine precursor, such as a protected 4-hydroxypiperidine, would be attached to a solid support (resin). Subsequent reactions to build the carbohydrazide moiety and other modifications would be carried out in a stepwise fashion. The key advantage of this technique is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product after each step. The final, purified compound is then cleaved from the solid support. This methodology is highly amenable to automation and the creation of diverse molecular libraries for drug discovery and screening purposes.

Stereochemical Control in the Synthesis of this compound

Introducing chirality into the 4-hydroxypiperidine scaffold is crucial for many pharmaceutical applications. Stereochemical control can be achieved through either resolving a racemic mixture or by directly synthesizing the desired stereoisomer using asymmetric techniques.

Chiral Resolution and Asymmetric Synthesis Approaches

Asymmetric Synthesis: This is often the preferred method as it can theoretically yield 100% of the desired enantiomer. A highly effective approach for producing chiral hydroxypiperidines is the asymmetric reduction of a ketone precursor, such as N-Boc-4-piperidone. This transformation can be achieved with high enantioselectivity using biocatalysts like ketoreductase (KRED) enzymes. mdpi.com

Studies have demonstrated that co-expressing a specific ketoreductase with a cofactor-regenerating enzyme like glucose dehydrogenase (GDH) leads to highly efficient synthesis of chiral N-Boc-hydroxypiperidines. mdpi.com This enzymatic approach results in excellent conversion rates (>99%) and exceptional optical purity (enantiomeric excess, ee >99%). mdpi.com The reaction proceeds under mild, environmentally friendly aqueous conditions. mdpi.com

Chiral Resolution: This method involves separating a racemic mixture of enantiomers.

Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved through asymmetric deprotonation using n-BuLi and the chiral ligand sparteine. whiterose.ac.ukacs.org This allows for the separation of the unreacted starting material and the newly formed product, both in high enantiomeric ratios. whiterose.ac.ukacs.org

Classical Resolution: This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. researchgate.net

Table 3: Asymmetric Synthesis of Chiral Hydroxypiperidine via Biocatalysis

| Biocatalyst System | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Co-expressed Ketoreductase (KRED) and Glucose Dehydrogenase (GDH) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% mdpi.com | >99% mdpi.com |

| Baker's Yeast | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | 90-95% | High (unspecified) |

Diastereoselective Synthesis of this compound Derivatives

When synthesizing derivatives of this compound with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. Various methodologies have been developed to produce highly substituted piperidines with specific diastereomeric outcomes.

One effective strategy involves the diastereoselective epoxidation of tetrahydropyridine precursors, followed by regioselective ring-opening to install desired functionalities, yielding densely substituted piperidinol products. acs.org Another approach utilizes iron-catalyzed cyclization, which proceeds through a thermodynamic equilibration that favors the formation of the more stable cis-isomer, leading to high diastereoselectivities (e.g., cis/trans ratios of 99/1). acs.org Furthermore, diastereoselective lithiation and trapping of existing piperidine rings can be used to install substituents in a controlled trans-conformation. rsc.org

These methods provide powerful tools for constructing complex piperidine derivatives with precise control over their three-dimensional architecture.

Table 4: Examples of Diastereoselective Piperidine Synthesis

| Method | Catalyst/Reagent | Key Transformation | Diastereoselectivity Outcome |

|---|---|---|---|

| Iron-Catalyzed Cyclization | FeCl₃·6H₂O | Cyclization of allylic substrates | High selectivity for cis-isomers (cis/trans up to 99:1) acs.org |

| Directed Epoxidation | In situ generated epoxidation reagent | Epoxidation of tetrahydropyridines | Highly diastereoselective acs.org |

| Boronyl Radical-Catalyzed Cycloaddition | Diboron(4) compounds | (4+2) Cycloaddition | Generally high yield and diastereoselectivity nih.gov |

| Diastereoselective Lithiation/Trapping | s-BuLi / TMEDA | α-lithiation of N-Boc piperidines | Access to trans-piperidines rsc.org |

Chemical Reactivity and Mechanistic Studies of 4 Hydroxypiperidine 1 Carbohydrazide

Reactivity Profile of the Carbohydrazide (B1668358) Moiety in 4-Hydroxypiperidine-1-carbohydrazide

The chemical behavior of this compound is largely dictated by the carbohydrazide functional group (-CONHNH₂). This moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal amino group (-NH₂) is particularly reactive, readily participating in nucleophilic attack on electrophilic centers.

Nucleophilic Reactivity and Condensation Reactions

The most prominent exhibition of the nucleophilic character of this compound is its condensation reaction with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through a nucleophilic addition of the terminal hydrazino nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone derivative, also known as a Schiff base.

The general mechanism involves the initial formation of a tetrahedral intermediate, which is often catalyzed by the presence of a small amount of acid. This acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the carbohydrazide. Subsequent dehydration of the intermediate yields the final N-acylhydrazone product.

The reaction conditions for these condensations are typically mild, often involving refluxing the reactants in a suitable solvent like methanol (B129727) or ethanol (B145695) for a few hours. The presence of a catalytic amount of a weak acid, such as glacial acetic acid, is frequently employed to accelerate the reaction. bldpharm.com

A variety of aromatic and heterocyclic aldehydes can be successfully condensed with carbohydrazides to afford the corresponding hydrazones in good to excellent yields. For instance, the synthesis of N-acyl hydrazone derivatives of carprofen (B1668582) has been achieved using microwave-assisted synthesis, a method known for reducing reaction times and improving yields. bldpharm.com

While specific research detailing the condensation reactions of this compound is not extensively documented in publicly available literature, the general reactivity of the carbohydrazide moiety allows for the prediction of its behavior with a high degree of confidence. Based on studies of analogous carbohydrazides, it is expected that this compound will react readily with a wide range of aldehydes and ketones to form the corresponding N'-substituted hydrazones.

To illustrate the expected outcomes of such reactions, the following data table outlines the predicted products from the condensation of this compound with various aldehydes, based on established reactivity patterns of similar compounds.

| Reactant 1 | Reactant 2 (Aldehyde) | Predicted Product (Hydrazone) |

| This compound | Benzaldehyde | N'-(phenylmethylene)-4-hydroxypiperidine-1-carbohydrazide |

| This compound | 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-4-hydroxypiperidine-1-carbohydrazide |

| This compound | 4-Methoxybenzaldehyde | N'-(4-methoxyphenylmethylene)-4-hydroxypiperidine-1-carbohydrazide |

| This compound | 2-Nitrobenzaldehyde | N'-(2-nitrophenylmethylene)-4-hydroxypiperidine-1-carbohydrazide |

| This compound | Pyridine-4-carbaldehyde | N'-(pyridin-4-ylmethylene)-4-hydroxypiperidine-1-carbohydrazide |

The synthesis of these hydrazone derivatives provides a versatile platform for the development of new chemical entities with potential applications in various fields of chemical research. The inherent reactivity of the carbohydrazide moiety within the 4-hydroxypiperidine (B117109) framework makes it a valuable building block in synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing 4-Hydroxypiperidine-1-carbohydrazide?

The synthesis typically involves coupling reactions between activated carbonyl intermediates and hydrazine derivatives. A validated approach (analogous to methods for piperidine-carboxamides) employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous acetonitrile. Key parameters include:

- Stoichiometry : A 1:1 molar ratio of carboxylic acid (e.g., 4-hydroxypiperidine-1-carboxylic acid) to hydrazine derivatives ensures minimal side products.

- Activation Time : Pre-activation of the carboxylic acid with EDCI/HOBt for 30 minutes at room temperature improves coupling efficiency .

- Workup : Sequential washes with aqueous NaHCO₃, citric acid, and brine during purification remove unreacted reagents. Recrystallization from ethanol or diisopropyl ether enhances purity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify structural motifs (e.g., piperidine ring protons at δ 1.55–3.78 ppm, hydrazide NH signals at δ 7.45 ppm). 2D experiments (COSY, HSQC) resolve overlapping peaks in complex derivatives .

- IR Spectroscopy : Confirm hydrazide C=O stretches (~1612–1614 cm⁻¹) and hydroxyl groups (~3100–3311 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., m/z 487 for derivatives) and fragmentation patterns .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N percentages .

Q. How do physicochemical properties (e.g., solubility, melting point) influence experimental design?

- Solubility : Polar solvents (e.g., DMSO, ethanol) are preferred for biological assays, while chloroform or ethyl acetate aids in purification. Hydrophobicity can be modulated via substituents on the piperidine ring .

- Melting Point : Sharp melting ranges (e.g., 134–135°C) indicate crystalline purity, critical for reproducibility in crystallography or formulation studies .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict:

- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with nucleophilic/electrophilic sites, guiding derivatization strategies .

- Thermochemical Data : Atomization energies and ionization potentials validate experimental thermochemistry (average deviation <2.4 kcal/mol) .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, aiding in reaction mechanism studies .

Q. What crystallographic techniques are employed to determine the 3D structure of this compound derivatives?

Q. How is the biological activity of this compound assessed in drug discovery?

- Enzyme Inhibition Assays : Derivatives are screened against targets like carbonic anhydrase using fluorometric or calorimetric methods. IC₅₀ values correlate with substituent electronic effects .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C) quantify membrane permeability in cancer cell lines .

- SAR Analysis : Varying substituents (e.g., methoxy, sulfonamide) on the piperidine ring optimizes potency and selectivity .

Q. What experimental strategies address stability challenges during storage and handling?

Q. How does this compound serve as a pharmacophore in multi-target drug design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.